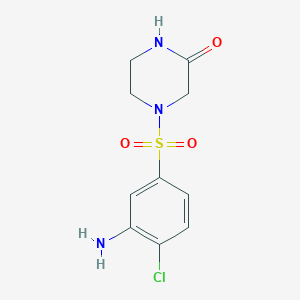

4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one

描述

属性

IUPAC Name |

4-(3-amino-4-chlorophenyl)sulfonylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O3S/c11-8-2-1-7(5-9(8)12)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZFTJGKGICJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Substituted Phenyl Sulfonyl Piperazines

A relevant method for preparing aryl sulfonyl piperazine derivatives, including this compound analogs, involves the reaction of piperazine with substituted benzenesulfonyl chlorides under basic conditions. This method is well-documented and was applied in the synthesis of sulfonyl piperazine intermediates:

- Piperazine is dissolved in an organic solvent such as dichloromethane at low temperature (0°C).

- Triethylamine is added slowly as a base to neutralize the generated hydrochloric acid.

- The substituted benzenesulfonyl chloride (e.g., 3-amino-4-chlorobenzenesulfonyl chloride) is added dropwise.

- The reaction mixture is stirred for 30 minutes to 1 hour.

- After completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield substituted phenyl sulfonyl piperazines.

This approach provides a straightforward and efficient route to sulfonyl piperazine derivatives with good yields and purity.

Use of Piperazin-2-one as Nucleophile

To specifically prepare this compound, piperazin-2-one (a cyclic urea derivative of piperazine) is used instead of piperazine. The sulfonylation reaction proceeds similarly:

- Piperazin-2-one is reacted with 3-amino-4-chlorobenzenesulfonyl chloride.

- The reaction is conducted in an aprotic solvent such as dichloromethane or acetonitrile.

- A base such as triethylamine or diisopropylethylamine is added to scavenge the HCl generated.

- The reaction temperature is maintained at 0°C to room temperature to control reaction rate and selectivity.

- After reaction completion, work-up involves aqueous quenching, organic extraction, drying, and purification by recrystallization or chromatography.

This method avoids harsh conditions and provides the target compound with high regioselectivity and yield.

Alternative Synthetic Routes

While direct sulfonylation is the most common method, alternative routes include:

- Coupling of preformed sulfonylated piperazine intermediates with 3-amino-4-chlorophenyl derivatives via nucleophilic substitution or amidation.

- Multi-step synthesis involving protection/deprotection strategies to handle the amino group on the aromatic ring, preventing side reactions during sulfonylation.

- Use of catalytic oxidation or phase-transfer catalysis to prepare sulfonyl chlorides from corresponding thiols or sulfides, followed by coupling with piperazin-2-one.

However, these alternative methods are less common due to complexity and lower overall yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Aprotic solvents preferred for sulfonylation |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes HCl, facilitates reaction |

| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity |

| Reaction Time | 30 min to 2 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, organic extraction, drying | Standard organic synthesis protocol |

| Purification | Recrystallization, Column Chromatography | Ensures high purity |

Research Findings and Yields

- Sulfonylation of piperazin-2-one with substituted aminobenzenesulfonyl chlorides typically yields 60-85% of the desired product under optimized conditions.

- The presence of the amino group at the 3-position and chlorine at the 4-position on the phenyl ring requires mild reaction conditions to prevent side reactions such as over-sulfonylation or aromatic substitution.

- Use of triethylamine as a base and dichloromethane as solvent at 0°C to room temperature provides the best compromise between yield and purity.

- Purification by recrystallization from ethanol or ethyl acetate affords analytically pure this compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of sulfonyl chloride | Chlorination of 3-amino-4-chlorobenzenesulfonic acid or direct purchase | Key sulfonylating agent |

| Sulfonylation of piperazin-2-one | Piperazin-2-one + 3-amino-4-chlorobenzenesulfonyl chloride, triethylamine, DCM, 0°C to RT | Formation of this compound |

| Work-up and purification | Aqueous quench, extraction, drying, recrystallization or chromatography | Isolated pure compound |

化学反应分析

Types of Reactions

4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine ring substituted with an amino-chlorophenyl group and a sulfonyl group. This structure is crucial for its interactions with biological targets.

Chemistry

- Synthesis Intermediate : It serves as an important intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly effective against Gram-positive bacteria.

- Enzyme Interaction : It interacts with various enzymes, influencing metabolic pathways and cellular processes.

Medicine

- Anticancer Properties : Research indicates significant anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7).

- Neuroprotective Effects : The compound exhibits inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.

Industry

- Material Development : Its unique properties may contribute to the development of new materials with specific functionalities.

The following table summarizes the antibacterial activity of 4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Salmonella typhi | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

This data suggests that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Efficacy

A study evaluated the effects of varying concentrations of the compound on MCF-7 cells. Results showed:

- Dose-dependent Cytotoxicity : Higher concentrations led to significant apoptosis, demonstrating its potential as an anticancer therapeutic.

Antibacterial Screening

Another study focused on its efficacy against Salmonella typhi:

- Therapeutic Potential : The compound exhibited strong antibacterial properties, indicating its usefulness in treating infections resistant to conventional antibiotics.

作用机制

The mechanism of action of 4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound may also interact with various enzymes and receptors, leading to its anti-inflammatory and analgesic effects .

相似化合物的比较

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Substituent Position: The position of amino and chloro groups (e.g., 3-amino-4-chloro vs. 4-amino-2-chloro in ) significantly impacts electronic properties and binding affinity.

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher polarity than chloro derivatives, affecting pharmacokinetics.

生物活性

4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a piperazine ring with a sulfonyl group and an amino-substituted chlorophenyl moiety, which contributes to its pharmacological properties. The structure can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase 3/7 activity in treated cells compared to controls .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It shows moderate to strong activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Salmonella typhi | 32 | |

| Bacillus subtilis | 16 | |

| Escherichia coli | 64 |

These findings suggest that the compound may be a potential candidate for developing new antibacterial agents.

Enzyme Inhibition

In addition to its antiproliferative effects, the compound has been investigated for its ability to inhibit key enzymes.

- Acetylcholinesterase (AChE) : The compound showed an inhibition rate of 65% at a concentration of 100 µM, indicating potential in treating neurodegenerative diseases .

- Carbonic Anhydrase (CA) : The inhibition of CA was also noted, with IC50 values around 25 µM, suggesting utility in managing conditions like glaucoma .

Case Studies

- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations .

- Antibacterial Screening : Another research effort focused on the antibacterial efficacy against Salmonella typhi highlighted the compound's potential as a therapeutic agent in combating bacterial infections resistant to conventional antibiotics .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of piperazin-2-one derivatives using a sulfonyl chloride intermediate. For example, analogous protocols (e.g., 4-[(3-oxopiperazin-1-yl)sulfonyl]benzaldehyde synthesis) involve reacting piperazin-2-one with 4-formylbenzenesulfonyl chloride under basic conditions (e.g., DCM, TEA) at 0°C to room temperature . Yield optimization (e.g., 43% in the cited example) may require adjusting stoichiometry, reaction time, or purification methods (e.g., column chromatography with EtOAC/MeOH gradients).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- UHPLC-MS : Used to verify molecular weight (e.g., [M+H]+ = 269 in analogous compounds) and purity (≥99%) .

- 1H NMR : Key signals include aromatic protons (δ 8.15–8.06 ppm for sulfonyl-linked phenyl groups) and amine/amide protons (δ 10.14 ppm for aldehydes or δ 8.06 ppm for NH groups) .

- Elemental Analysis : Validate empirical formula consistency, especially for chlorine content.

Q. What role does the sulfonyl group play in the compound’s reactivity or biological interactions?

- Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in target interactions. Comparative studies (e.g., sulfonyl vs. carbonyl analogs) can be designed using isothermal titration calorimetry (ITC) or X-ray crystallography to assess binding affinity differences .

Advanced Research Questions

Q. How can multi-step synthetic pathways for derivatives of this compound be designed to improve yield and scalability?

- Methodological Answer :

- Modular Synthesis : Use orthogonal protecting groups (e.g., Boc for amines) to enable sequential functionalization of the piperazinone core .

- High-Throughput Screening : Test solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based for coupling reactions) to optimize intermediates like 4-chlorophenyl sulfonyl derivatives .

- Yield Analysis : Compare batch vs. flow chemistry setups to mitigate side reactions (e.g., hydrolysis of sulfonyl chlorides) .

Q. What experimental approaches resolve contradictions in spectroscopic data, such as unexpected NMR splitting or mass spectral fragments?

- Methodological Answer :

- Dynamic NMR : Investigate rotational barriers around the sulfonyl-piperazine bond to explain split signals .

- HRMS/MS Fragmentation : Map fragmentation patterns to distinguish isomers (e.g., regioisomeric sulfonylation) .

- X-ray Diffraction : Resolve ambiguities by determining crystal structures, using SHELX programs for refinement .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets, such as kinase or protease inhibition?

- Methodological Answer :

- Targeted Libraries : Synthesize analogs with variations in the chlorophenyl or piperazinone moieties and screen against panels of recombinant enzymes (e.g., MDM2 antagonists as in Nutlin-3 analogs) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to protein pockets (e.g., ATP-binding sites) .

- Cellular Assays : Measure IC50 values in cell lines engineered to overexpress putative targets (e.g., fluorescence-based viability assays) .

Q. What crystallographic strategies are suitable for determining the 3D structure of this compound and its protein complexes?

- Methodological Answer :

- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect high-resolution data (≤1.5 Å) using synchrotron sources .

- SHELX Refinement : Apply restraints for flexible sulfonyl-piperazine linkages and validate via R-factor convergence (<0.2) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。